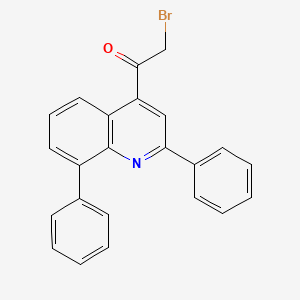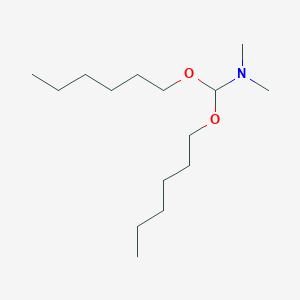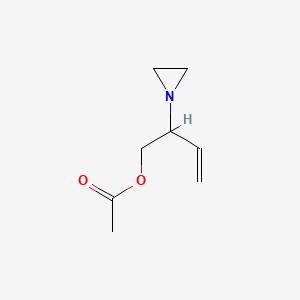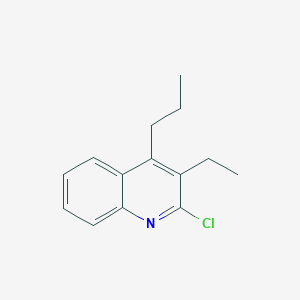
2-Chloro-3-ethyl-4-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethyl-4-propylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-4-propylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst, such as sulfuric acid, and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale Skraup synthesis or modifications thereof. The choice of reagents and conditions can be optimized to improve yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethyl-4-propylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.
Scientific Research Applications
2-Chloro-3-ethyl-4-propylquinoline has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties. This compound can be used as a scaffold for designing new therapeutic agents.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethyl-4-propylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler derivative with similar reactivity but different physical properties.
3-Ethylquinoline: Lacks the chlorine substituent, leading to different chemical behavior.
4-Propylquinoline: Similar structure but without the chlorine and ethyl groups.
Uniqueness
2-Chloro-3-ethyl-4-propylquinoline is unique due to the combination of its substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
CAS No. |
5659-25-6 |
|---|---|
Molecular Formula |
C14H16ClN |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
2-chloro-3-ethyl-4-propylquinoline |
InChI |
InChI=1S/C14H16ClN/c1-3-7-11-10(4-2)14(15)16-13-9-6-5-8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
IDWUMOILKKQLAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC2=CC=CC=C21)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


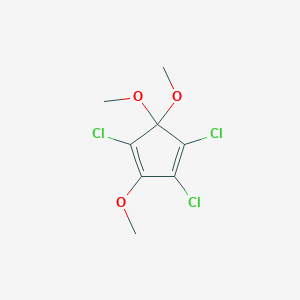
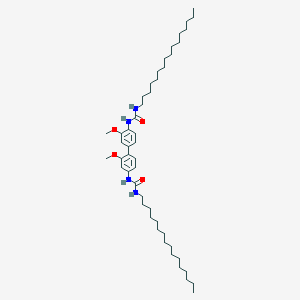
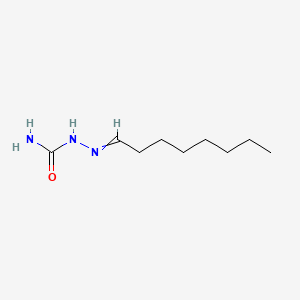
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
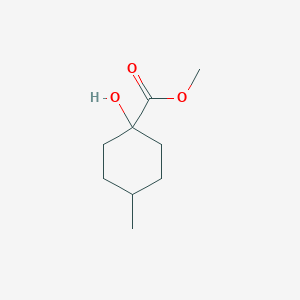

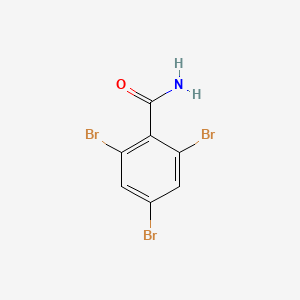
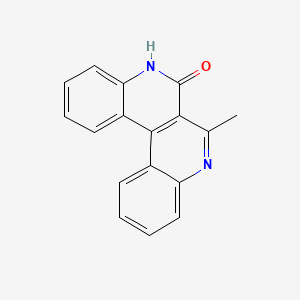

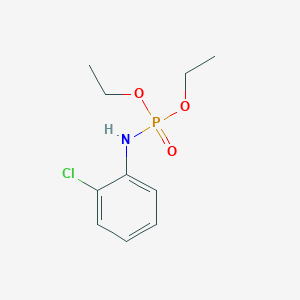
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
